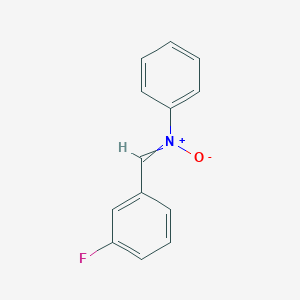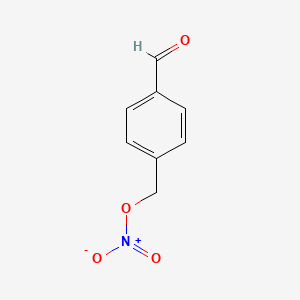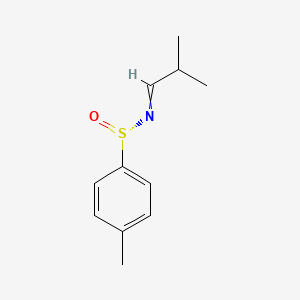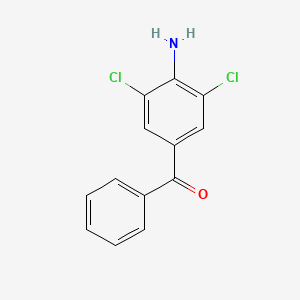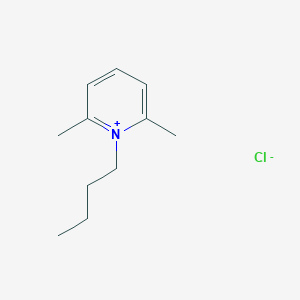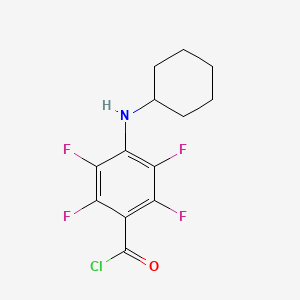![molecular formula C20H18O4 B12569600 3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) CAS No. 189898-26-8](/img/structure/B12569600.png)
3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is an organic compound characterized by its complex molecular structure It consists of a central 1,4-phenylenebis(methylene) unit flanked by two benzene-1,2-diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) typically involves the reaction of 1,4-phenylenebis(methylene) with benzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups in the benzene-1,2-diol units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.
Mecanismo De Acción
The mechanism by which 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[1,2-Phenylenebis(methylene)]di(benzene-1,2-diol): Similar structure but with a different central unit.
3,3’-[1,3-Phenylenebis(methylene)]di(benzene-1,2-diol): Another structural isomer with distinct properties.
Hydroquinone derivatives: Compounds with similar hydroxyl groups but different central units.
Uniqueness
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
189898-26-8 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-[[4-[(2,3-dihydroxyphenyl)methyl]phenyl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-3-15(19(17)23)11-13-7-9-14(10-8-13)12-16-4-2-6-18(22)20(16)24/h1-10,21-24H,11-12H2 |
Clave InChI |
JYWLNIJVYZSDMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)CC2=CC=C(C=C2)CC3=C(C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
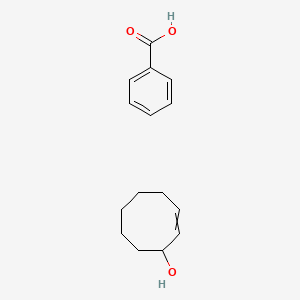
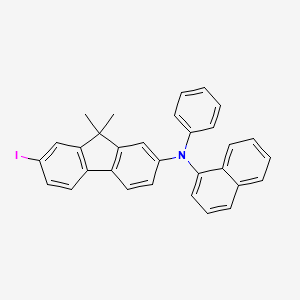

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
